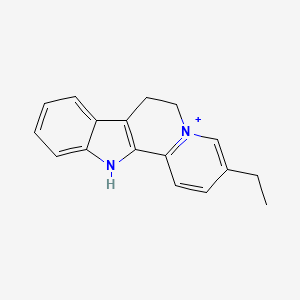

5,6-Dihydroflavopereirine

描述

Contextualization within Indole (B1671886) Alkaloids Research

5,6-Dihydroflavopereirine is classified as an indole alkaloid, a large and structurally diverse family of naturally occurring compounds characterized by an indole nucleus. Specifically, it belongs to the Corynanthe-type group of indole alkaloids. clockss.org A distinguishing feature of this compound and its close relative, flavopereirine (B1672761), is the absence of the typically present three-carbon unit at positions C-16, C-17, and C-22 (biogenetic numbering), which is a common feature in many other Corynanthe alkaloids like geissoschizine. clockss.org

The compound was first isolated from the African plant Strychnos usambarensis Gilg. (Loganiaceae). clockss.orgresearchgate.net Initially, it was named 6,7-dihydroflavopereirine based on its consideration as a quinolizine derivative. researchgate.netnih.gov However, it was later renamed this compound to align with the preferred biogenetic numbering system of Corynanthe alkaloids. researchgate.net Research has also documented its isolation from other plant species, including Lerchea parviflora (Rubiaceae) found in Sumatra. researchgate.net

The structural elucidation and synthesis of this compound have been subjects of interest in organic chemistry. A short synthetic route has been developed, which is considered an efficient method for its preparation. clockss.org This synthesis involves the use of an allylic alcohol as a starting material, which undergoes several transformations, including a Polonovski-Potier reaction, to yield the target compound. clockss.org Furthermore, a biomimetic transformation of 4,21-dehydrogeissoschizine (B1238243) has been shown to produce this compound through the elimination of a three-carbon unit. acs.orgclockss.org

From a biosynthetic perspective, the formation of this compound can be envisioned from a Corynanthe skeleton through the removal of three carbons from C-15. clockss.org This structural relationship places it within the broader context of non-isoprenoid tryptophan-derived alkaloids. clockss.org

Significance in Natural Products Chemistry and Phytochemistry

The significance of this compound in natural products chemistry and phytochemistry stems from its unique structural features and its presence in various plant species, contributing to their chemical diversity. taylorfrancis.comuclouvain.be Its isolation from different plant families, such as Loganiaceae and Rubiaceae, highlights its distribution in the plant kingdom and provides chemotaxonomic insights. clockss.orgresearchgate.net

The study of this compound and related compounds is integral to understanding the biosynthetic pathways of indole alkaloids. uclouvain.be The structural deviation from the more common Corynanthe alkaloids, specifically the lack of a three-carbon side chain, presents interesting questions about the enzymatic processes involved in its formation. clockss.org

The compound has also been utilized in studies investigating the interactions of alkaloids with biological macromolecules. For example, research has explored the binding of this compound with DNA. uliege.beinpa.gov.br These investigations provide valuable information on the potential mechanisms of action for this class of compounds.

Overview of Current Research Trajectories and Gaps

Current research involving this compound appears to be multifaceted, touching upon its synthesis, biological activity, and its role in the chemical ecology of the plants that produce it.

One trajectory of research focuses on the total synthesis and the development of synthetic methodologies for this compound and related β-carboline alkaloids. clockss.orgacs.org Efficient synthetic routes are valuable for producing the compound in larger quantities for further study and for creating analogues with potentially enhanced biological activities. acs.org

Another area of active investigation is the exploration of the biological properties of this compound. It has been evaluated for various activities, including antiparasitic effects. oup.comuliege.be For instance, it has shown slight activity against Plasmodium falciparum, the parasite responsible for malaria, and has been tested against Entamoeba histolytica. oup.comuliege.beuliege.be However, some studies have reported it to have little activity against certain strains of Plasmodium falciparum. uliege.be The compound's interaction with DNA has also been a subject of study, which could be related to its biological effects. uliege.beinpa.gov.br

There are, however, notable gaps in the current body of research. While its in vitro activities have been explored to some extent, there is a need for more comprehensive in vivo studies to validate these findings and to understand its pharmacokinetic and pharmacodynamic profiles. The precise mechanism of action underlying its observed biological activities remains an area that requires further elucidation.

Furthermore, while the biosynthetic origin of this compound from the Corynanthe skeleton has been proposed, the specific enzymes and regulatory mechanisms involved in its formation are not yet fully understood. clockss.org Research into the enzymology of its biosynthesis could provide deeper insights into the metabolic pathways of indole alkaloids.

The ecological role of this compound in the plants that produce it is another area where more research is needed. Understanding how this compound contributes to the plant's defense mechanisms or other interactions with its environment would provide a more complete picture of its significance in nature.

Data Tables

Table 1: Isolation Sources of this compound

| Plant Species | Family | Reference |

| Strychnos usambarensis Gilg. | Loganiaceae | clockss.orgresearchgate.net |

| Lerchea parviflora | Rubiaceae | researchgate.net |

Structure

2D Structure

3D Structure

属性

CAS 编号 |

55371-52-3 |

|---|---|

分子式 |

C17H17N2+ |

分子量 |

249.33 g/mol |

IUPAC 名称 |

3-ethyl-7,12-dihydro-6H-indolo[2,3-a]quinolizin-5-ium |

InChI |

InChI=1S/C17H16N2/c1-2-12-7-8-16-17-14(9-10-19(16)11-12)13-5-3-4-6-15(13)18-17/h3-8,11H,2,9-10H2,1H3/p+1 |

InChI 键 |

DAGPUIPHACXCSU-UHFFFAOYSA-O |

SMILES |

CCC1=C[N+]2=C(C=C1)C3=C(CC2)C4=CC=CC=C4N3 |

规范 SMILES |

CCC1=C[N+]2=C(C=C1)C3=C(CC2)C4=CC=CC=C4N3 |

同义词 |

5,6-DHFPR 5,6-dihydro-flavopereirine 5,6-dihydroflavopereirine |

产品来源 |

United States |

Isolation and Advanced Structural Elucidation Methodologies

Natural Sources and Botanical Origins

5,6-Dihydroflavopereirine has been identified and isolated from a diverse range of plant genera, primarily within the families Loganiaceae and Apocynaceae. The distribution of this compound across different species highlights its significance in the chemosystematics of these plant groups.

Isolation from Strychnos Species (e.g., S. usambarensis, S. melinoniana)

The genus Strychnos is a well-documented source of a wide array of indole (B1671886) alkaloids. Notably, this compound was first isolated from the African plant Strychnos usambarensis Gilg, a member of the Loganiaceae family. This discovery was a significant contribution to the understanding of the alkaloidal constituents of this species. Further research has also led to the isolation of this compound from the South American species Strychnos melinoniana Baillon, also belonging to the Loganiaceae family.

Isolation from Geissospermum Species (e.g., G. laeve)

The South American plant Geissospermum laeve (Vellozo) Baillon, from the Apocynaceae family, is another significant natural source of this alkaloid. This species, also known by its synonym Geissospermum vellosii, has been a subject of phytochemical investigation, leading to the successful isolation of this compound.

Isolation from Lerchea Species (e.g., L. parviflora)

While the outline specifies Lerchea parviflora as a potential source, a comprehensive review of available scientific literature does not yield specific reports on the isolation of this compound from this particular species or other members of the Lerchea genus. Further phytochemical studies are required to ascertain the presence of this compound in this botanical source.

Occurrence in Other Plant Genera (e.g., Pao pereira, Phaulopsis falcisepala)

The bark of the Amazonian tree Pao pereira, scientifically identified as Geissospermum vellosii, is a recognized source of this compound. Extracts from Pao pereira have been found to contain this compound among other alkaloids. More recent studies have also putatively identified the presence of this compound in Phaulopsis falcisepala through the analysis of its MS/MS data against tandem MS/MS data repositories. This finding suggests a broader distribution of this alkaloid than previously documented.

Below is a table summarizing the botanical sources of this compound.

| Genus | Species | Family | Common Name |

| Strychnos | usambarensis | Loganiaceae | - |

| Strychnos | melinoniana | Loganiaceae | - |

| Geissospermum | laeve (vellosii) | Apocynaceae | Pao pereira |

| Phaulopsis | falcisepala | Acanthaceae | - |

Chromatographic and Extraction Techniques for Isolation and Purification

The isolation and purification of this compound from its natural sources rely on a series of well-established extraction and chromatographic techniques. The process typically begins with the extraction of the plant material, followed by purification steps to isolate the target compound from a complex mixture of other alkaloids and plant metabolites.

Column Chromatography Applications

Column chromatography is a fundamental and widely used technique for the purification of alkaloids, including this compound. This method separates compounds based on their differential adsorption to a stationary phase, which is typically silica gel or alumina for alkaloid purification.

In the context of isolating this compound, a crude alkaloid extract is first obtained from the plant material using solvent extraction methods. This extract is then subjected to column chromatography. A common approach involves packing a glass column with a slurry of silica gel in a non-polar solvent. The crude extract is then loaded onto the top of the column.

Elution is carried out using a solvent system of increasing polarity. For alkaloids of intermediate polarity like this compound, a gradient of solvents such as hexane-ethyl acetate or dichloromethane-methanol is often employed. The fractions are collected sequentially and analyzed, typically by thin-layer chromatography (TLC), to identify those containing the desired compound. Fractions containing pure or nearly pure this compound are then combined and the solvent is evaporated to yield the isolated compound. For more challenging separations, flash column chromatography, a modification that uses pressure to speed up the solvent flow, can be utilized to improve resolution and reduce purification time.

The choice of solvent system is critical for successful separation and is often determined empirically using TLC to find a system that provides good separation of the target compound from impurities.

The table below outlines common solvent systems used in column chromatography for the separation of alkaloids with similar polarity to this compound.

| Stationary Phase | Common Solvent Systems (in order of increasing polarity) |

| Silica Gel | Hexane / Ethyl Acetate |

| Silica Gel | Dichloromethane / Methanol |

| Alumina | Toluene / Acetone |

Based on a comprehensive search for scientific literature, it is not possible to generate the requested article on the chemical compound “this compound” with the specified level of detail and adherence to the provided outline. The primary obstacle is the lack of publicly available, detailed spectroscopic and analytical data for this specific compound.

The instructions require a thorough and scientifically accurate article structured with specific subsections, including detailed research findings and data tables for various analytical methods. However, extensive searches did not yield the necessary specific data points for this compound, such as:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Specific ¹H and ¹³C chemical shifts and coupling constants are not available in the searched literature. This prevents the creation of a data table for carbon skeleton and proton assignments.

Mass Spectrometry (MS): While the molecular weight can be inferred, detailed experimental data on the molecular ion and, crucially, its specific fragmentation analysis for this compound, are not documented in the available resources. This makes it impossible to generate a data table for fragmentation analysis.

Infrared (IR) Spectroscopy: Specific absorption band frequencies (in cm⁻¹) for the functional groups of this compound are not reported. An analysis would be limited to theoretical predictions rather than experimental findings.

Thin Layer Chromatography (TLC): While the general principles of using TLC for alkaloid fractionation are well-documented, specific Rf values and detailed protocols for the isolation of this compound were not found.

Precipitation and Ion-Exchange Methods: Information found pertains to general methodologies for quaternary alkaloids, lacking specific protocols tailored to the isolation of this compound.

Synthetic Chemistry and Methodological Advancements

Total Synthesis Approaches

The development of efficient total syntheses is paramount for accessing sufficient quantities of 5,6-dihydroflavopereirine for further study. Researchers have explored various strategies, ranging from short, convergent routes to elegant biomimetic and palladium-catalyzed methods.

Short and Convergent Synthetic Routes

A notable advancement in the synthesis of this compound is the development of a short and facile route that allows for key transformations to be performed in a one-pot fashion. clockss.org This approach stands in contrast to earlier, often lengthy and more arduous syntheses. clockss.org The key to this efficiency lies in the strategic use of readily available starting materials and powerful chemical transformations. clockss.org

One such convergent approach highlights the preparative potential of a novel indole (B1671886) synthesis method based on the reductive coupling of oxo-amides induced by low-valent titanium. researchgate.netlookchem.com This strategy has proven effective for constructing not only this compound but also other related alkaloids. researchgate.netlookchem.com

Biomimetic Synthetic Strategies (e.g., from Dehydrogeissoschizine)

Biomimetic synthesis, which mimics the biosynthetic pathways found in nature, offers an elegant and often efficient approach to natural product synthesis. In the case of this compound, a biomimetic formation from 4,21-dehydrogeissoschizine (B1238243) has been proposed and demonstrated. chemistry-chemists.comacs.org This transformation involves a retro-Mannich reaction, wherein the three-carbon unit typically found in Corynanthe alkaloids is cleaved. chemistry-chemists.com Treatment of 4,21-dehydrogeissoschizine chloride with a base is thought to generate a dienamine intermediate, which then loses the β-aldehydo-ester unit at C-15. Subsequent double-bond migration yields this compound. chemistry-chemists.com This biomimetic approach not only provides a plausible biosynthetic link but also serves as a viable synthetic route.

Palladium-Mediated Processes (e.g., Larock Indole Annulation)

Palladium-catalyzed reactions have revolutionized organic synthesis, and their application in the construction of indole alkaloids is well-documented. The Larock indole synthesis, a powerful palladium-catalyzed heteroannulation of an o-iodoaniline and a disubstituted alkyne, has emerged as a key strategy for assembling the indole core of various natural products. ub.eduwikipedia.org This one-pot reaction is known for its high regioselectivity and tolerance of a wide range of functional groups. ub.edu

A general synthetic approach to β-carboline-containing alkaloids, including a method applicable to the synthesis of 6,7-dihydroflavopereirine (an isomer of this compound), leverages two consecutive palladium-mediated processes: a Sonagashira coupling followed by a Larock indole annulation reaction. acs.org This sequential strategy allows for the construction of highly substituted and biologically significant natural products. acs.org The Larock reaction itself proceeds through a catalytic cycle involving the oxidative addition of the o-haloaniline to a Pd(0) species, coordination and insertion of the alkyne, intramolecular cyclization, and reductive elimination to furnish the indole ring. ub.eduwikipedia.org The versatility of this method has been further expanded to include intramolecular variations for the synthesis of complex polycyclic indole systems. encyclopedia.pub

Key Reactions and Intermediates in Synthesis

The successful synthesis of this compound relies on a series of key chemical reactions and the strategic manipulation of crucial intermediates.

Polonovski-Potier Reaction Conditions

The Polonovski-Potier reaction is a critical transformation in a short synthetic route to this compound. clockss.org This reaction involves the treatment of a tertiary amine N-oxide with trifluoroacetic anhydride (B1165640) (TFAA). clockss.orgsynarchive.com In the synthesis of this compound, an N-oxide intermediate is subjected to Polonovski-Potier conditions, leading to the formation of an iminium ion. clockss.org This reactive intermediate then undergoes a series of transformations, including a conjugated retro-Mannich reaction and double bond migration, to ultimately yield the target molecule. clockss.org The use of TFAA is crucial as it allows the reaction to be stopped at the iminium ion stage, which is then poised for the subsequent cyclization cascade. synarchive.com

Allylic Alcohol as Starting Material

An easily accessible allylic alcohol serves as a key starting material in a particularly efficient synthesis of this compound. clockss.org This precursor is first acetylated and then converted to the corresponding trans-N-oxide. clockss.org This N-oxide is the substrate for the aforementioned Polonovski-Potier reaction. clockss.org The choice of an allylic alcohol as a starting point demonstrates a strategic approach to building the necessary functionality and setting the stage for the key bond-forming reactions that complete the synthesis. clockss.org

Role of Iminium Ion Intermediates

A key feature in the synthesis of this compound is the strategic use of iminium ion intermediates. These reactive species play a pivotal role in the formation of the core heterocyclic structure. A notable example is the synthetic route developed by Lounasmaa and colleagues in 1996. researchgate.net

In this synthesis, the crucial iminium ion is generated under Polonovski-Potier conditions. The process begins with the N-oxide of a suitable precursor, which, upon treatment with trifluoroacetic anhydride (TFAA), rearranges to form the electrophilic iminium ion. This intermediate is highly susceptible to nucleophilic attack, which drives the subsequent cyclization and rearrangement steps to yield the this compound scaffold. researchgate.net

The proposed mechanism for the formation of this compound (1) from the N-oxide (6) is outlined below:

Formation of the initial iminium ion (a) from the N-oxide (6).

Proton cleavage leads to the formation of an enamine (b).

A conjugated retro-Mannich reaction then affords a second iminium ion (c).

Finally, a double bond migration completes the formation of this compound. researchgate.net

The intermediacy of the iminium ion (c) is further supported by the fact that under identical reaction conditions, followed by reduction with sodium borohydride (B1222165) (NaBH4), the same N-oxide precursor (6) yields 14,15-didehydro-E-deplancheine (7) and 14,15-didehydro-Z-deplancheine (8), which are known reduction products of the intermediate iminium ion. researchgate.net

Table 1: Key Intermediates in the Synthesis of this compound via an Iminium Ion

| Compound/Intermediate | Structure | Role in Synthesis |

| N-oxide (6) | Precursor | Starting material for the generation of the iminium ion. |

| Iminium ion (a) | Reactive Intermediate | Formed from the N-oxide under Polonovski-Potier conditions. |

| Enamine (b) | Reactive Intermediate | Formed via proton cleavage from the initial iminium ion. |

| Iminium ion (c) | Key Intermediate | Generated through a conjugated retro-Mannich reaction. |

| This compound (1) | Final Product | Formed after double bond migration from the key iminium ion. |

Synthetic Routes to Analogues and Scaffold Modifications

The core structure of this compound, an indolo[2,3-α]quinolizinium salt, has been the subject of various synthetic modifications to explore structure-activity relationships and develop novel compounds with potential therapeutic applications. These modifications often target different positions of the heterocyclic system.

One approach to generating analogues involves the synthesis of novel indolo[2,3-α]quinolizinium derivatives with substitutions at the C-3 position of the quinolizinium (B1208727) ring system. For instance, a series of flavopereirine (B1672761) analogues have been synthesized where the substituent at the 3-position is varied. These include derivatives with hydroxyethyl (B10761427), acetoxyethyl, and benzoyloxyethyl groups. The general strategy for these syntheses involves the reaction of tryptamine (B22526) with appropriate pyran derivatives, followed by cyclization and subsequent functional group manipulations to introduce the desired substituents. google.com

Another versatile strategy for accessing the core structure and its analogues employs sequential palladium-catalyzed reactions. A general method for preparing β-carboline-containing alkaloids, including precursors to flavopereirine and its dihydro- variants, has been developed. This approach utilizes a Sonagashira coupling followed by a Larock indole synthesis. This sequence allows for the construction of the key pyridyl indole intermediate, which can then be cyclized to form the pentacyclic core of flavopereirine. This methodology is adaptable and could be applied to the synthesis of a variety of this compound analogues with diverse substitution patterns on both the indole and pyridine (B92270) rings. acs.org

Table 2: Examples of Synthetic Analogues of the Flavopereirine Scaffold

| Analogue | Modification | Potential Synthetic Approach | Reference |

| 3-(α-hydroxyethyl)indolo[2,3-α]quinolizinium salt | Substitution at C-3 | Reaction of tryptamine with a substituted pyran, followed by cyclization. | google.com |

| 3-(α-acetoxyethyl)indolo[2,3-α]quinolizinium salt | Substitution at C-3 | Acetylation of the corresponding hydroxyethyl derivative. | google.com |

| 3-benzyloxy-5,6-dihydroindolo[2,3-α]quinolizinium salt | Substitution at C-3 and saturation of the C-5/C-6 bond | Modification of the quinolizinium ring precursor prior to final cyclization. | google.com |

| Substituted β-carboline precursors | Varied substituents on the indole and pyridine moieties | Sequential Sonagashira and Larock indole synthesis reactions. | acs.org |

Biosynthetic Pathways and Mechanistic Insights

Proposed Biosynthetic Routes from Monoterpene Indole (B1671886) Alkaloid Precursors

The prevailing hypothesis suggests that 5,6-Dihydroflavopereirine arises from a degradative modification of more complex Corynanthe-type alkaloid precursors. clockss.orgclockss.org Unlike archetypal Corynanthe alkaloids such as geissoschizine, this compound lacks the characteristic three-carbon unit (biogenetically corresponding to C-16, C-17, and C-22). clockss.org Its structure represents a simplified tetracyclic core.

Research points to a plausible biomimetic transformation where a precursor like 4,21-dehydrogeissoschizine (B1238243) undergoes the elimination of a three-carbon fragment from the C-15 position to form the this compound skeleton. clockss.org Synthetic studies mimicking this proposed biogenetic event support the intermediacy of a reactive iminium ion in the final cyclization to yield the indolo[2,3-a]quinolizinium system of this compound. clockss.org Furthermore, the related compound, flavopereirine (B1672761), is a known degradation product of the highly unstable MIA intermediate, polyneuridine (B1254981) aldehyde. researchgate.netresearchgate.netnih.gov Given that this compound is the reduced form of flavopereirine, this degradation pathway represents another plausible route to its formation in nature.

Identification of Key Biogenetic Intermediates (e.g., Polyneuridine Aldehyde, Geissoschizine)

The biosynthesis of virtually all monoterpene indole alkaloids originates from the condensation of tryptamine (B22526) and secologanin (B1681713) to form strictosidine (B192452). jst.go.jpplos.orgbiorxiv.org From this universal precursor, pathways diverge to create immense structural diversity. Two key intermediates in pathways related to this compound are Geissoschizine and Polyneuridine Aldehyde.

Geissoschizine : This compound is a central intermediate and is considered the first alkaloid with the Corynanthe-type skeleton to be formed from strictosidine. jst.go.jpacs.org It serves as a branching point for the biosynthesis of numerous other alkaloids. jst.go.jp An oxidized form, 4,21-dehydrogeissoschizine, is a direct intermediate in the biosynthesis of other Corynanthe alkaloids like ajmalicine (B1678821) and is also the proposed direct precursor that undergoes carbon elimination to form this compound. clockss.orgresearchgate.netpugetsound.edu The versatility of geissoschizine is further highlighted by the action of various enzymes that can rearrange its structure into different alkaloid scaffolds. sciencecast.orgnih.gov

Polyneuridine Aldehyde : As a key intermediate in the biosynthesis of sarpagan- and ajmalan-type alkaloids, polyneuridine aldehyde represents a critical juncture in MIA pathways. researchgate.netresearchgate.net It is the first biosynthetic member of the sarpagan-type alkaloids. researchgate.net Crucially, this intermediate is highly unstable in solution and is known to spontaneously degrade into the aromatized alkaloid flavopereirine. researchgate.netresearchgate.netnih.gov This chemical instability provides a direct, non-enzymatic route to the flavopereirine scaffold, from which this compound can be derived by reduction.

Enzymatic Transformations and their Role in Alkaloid Diversification

The diversification of MIAs is a testament to the power of enzymatic transformations acting on common structural templates. The pathway begins with two foundational enzymes: strictosidine synthase (STS), which catalyzes the Pictet-Spengler reaction between tryptamine and secologanin, and strictosidine β-glucosidase (SGD), which removes the glucose moiety to produce a highly reactive aglycone. nih.govbiorxiv.orgnih.gov

From this point, a host of enzymes, particularly oxidoreductases and cytochrome P450s, tailor the alkaloid scaffolds:

Polyneuridine Aldehyde Esterase (PNAE) : This highly specific enzyme is central to ajmaline (B190527) biosynthesis, where it converts polyneuridine aldehyde into 16-epivellosimine. researchgate.netproteopedia.orgrsc.org This action channels polyneuridine aldehyde away from degradation and towards the formation of more complex ajmalan-type alkaloids, showcasing how enzymes can direct unstable intermediates into specific pathways. proteopedia.orgwikipedia.org

Cytochrome P450 Enzymes : This superfamily of enzymes is a major driver of alkaloid diversification. For instance, three different cytochrome P450s from Catharanthus roseus can transform 19E-geissoschizine into four distinct alkaloid scaffolds: strychnos, sarpagan, akuammiline, and mavacurane. sciencecast.orgnih.govnih.gov This demonstrates how subtle changes in enzyme active sites can lead to profound differences in the final product, highlighting the synergistic relationship between substrate reactivity and enzymatic control. nih.gov Other P450s catalyze oxidative rearrangements of Corynanthe alkaloids to form spirooxindoles. frontiersin.orgmpg.de

While the formation of the precursors to this compound is under strict enzymatic control, its final synthesis may involve a combination of enzymatic and spontaneous chemical steps. The degradation of polyneuridine aldehyde to flavopereirine is a known spontaneous process. researchgate.netnih.gov The proposed elimination of a carbon unit from 4,21-dehydrogeissoschizine and the potential reduction of flavopereirine to this compound could be enzyme-catalyzed in vivo.

Biogenetic Relationship to Other Corynanthe-Type and β-Carboline Alkaloids

This compound holds a distinct position within the landscape of indole alkaloids, sharing heritage with both the Corynanthe and β-carboline families.

Relationship to Corynanthe-Type Alkaloids : It is classified as a Corynanthe-type alkaloid due to its biogenetic origin from precursors like geissoschizine. clockss.orgjst.go.jp The entire MIA pathway, including the Corynanthe branch, starts with strictosidine, which contains a tetrahydro-β-carboline core formed from tryptophan. plos.orgwikipedia.org However, this compound is considered a structurally simplified or atypical member because it is formed through the loss of a three-carbon side chain that is characteristic of the main Corynanthe framework. clockss.orgclockss.org This places it on a degradative offshoot of the main biosynthetic pathway.

Relationship to β-Carboline Alkaloids : The core chemical structure of this compound is an indolo[2,3-a]quinolizinium cation, which is a tetracyclic derivative of β-carboline. clockss.orgnih.gov This fundamentally links it to the entire class of β-carboline alkaloids, which range from simple structures like harman (B1672943) and norharman to the highly complex MIAs. mdpi.com The biosynthesis of all these compounds shares the initial formation of a β-carboline system from tryptophan or its derivative, tryptamine. wikipedia.orgfrontiersin.org The proposed formation of this compound from a Corynanthe skeleton via carbon removal is analogous to the proposed biogenesis of another tetracyclic β-carboline, harmalanine, further cementing this relationship. clockss.org

Structure Activity Relationship Sar Investigations

Design and Synthesis of 5,6-Dihydroflavopereirine Derivatives

The design of this compound derivatives is often guided by the aim of exploring and optimizing their biological activities, such as anticancer properties. google.com The core structure, an indolo[2,3-α]quinolizinium salt, serves as a scaffold for modification. google.com The synthesis of these derivatives involves multi-step chemical processes.

A general approach to synthesizing derivatives of the indolo[2,3-α]quinolizinium system, which includes the this compound backbone, has been described. google.com For instance, the synthesis of novel indolo[2,3-α]quinolizinium derivatives with potential anticancer activity has been a focus of research. google.com While specific synthetic routes for a wide range of this compound derivatives are not extensively detailed in the provided information, the synthesis of related compounds provides a foundational understanding. For example, the synthesis of various 1,4-dihydropyridine (B1200194) derivatives, which share a dihydropyridine (B1217469) ring system, often involves one-pot, three-component reactions. sphinxsai.comajgreenchem.com These reactions typically utilize an aldehyde, a β-dicarbonyl compound, and a source of ammonia. sphinxsai.com

A patent for flavopereirine (B1672761) derivatives outlines the synthesis of compounds with the general indolo[2,3-α]quinolizinium structure, which are closely related to this compound. google.com The patent describes the synthesis of derivatives with various substitutions, highlighting the chemical feasibility of modifying the core structure. google.com

Table 1: Examples of Synthesized Indolo[2,3-α]quinolizinium Derivatives

| Compound | R1 Substitution | Reference |

|---|---|---|

| 3-(α-acetoxyethyl)indolo[2,3-α]quinolizinium salt | -CH(OAc)CH3 | google.com |

| 3-(α-benzoyloxyethyl)indolo[2,3-α]quinolizinium salt | -CH(OBn)CH3 | google.com |

Correlation Between Structural Motifs and Biological Interactions

The biological activity of this compound and its analogs is intrinsically linked to their structural motifs. Recurring patterns of secondary structure elements or spatial arrangements contribute significantly to protein folding, stability, and functionality, and they can mediate interactions with other molecules. univ-saida.dz In the context of this compound, the planar aromatic chromophore is a key structural motif. google.com

A crucial aspect of the biological interaction of compounds with a planar polycyclic aromatic structure is their ability to intercalate into DNA. uni-siegen.de This intercalation involves the insertion of the planar molecule between the base pairs of the DNA double helix, which can disrupt DNA replication and transcription, leading to cytotoxic effects on cancer cells. uni-siegen.de The indolo[2,3-α]quinolizinium core of this compound provides this planar system, which is believed to be essential for its biological activity. google.com

Studies on related annelated quinolizinium (B1208727) derivatives have demonstrated that this structural motif allows for various substitutions without losing the ability to intercalate into DNA. uni-siegen.de Furthermore, the saturation at positions 5 and 6, as seen in this compound, has been shown to have a significant influence on the biological activity of related compounds. uni-siegen.de

Table 2: Correlation of Structural Features with Biological Interactions

| Structural Feature | Biological Interaction/Property | Reference |

|---|---|---|

| Planar Aromatic System | DNA Intercalation | google.comuni-siegen.de |

| Saturation at positions 5 and 6 | Influences topoisomerase I poisoning activity | uni-siegen.de |

Influence of Aromaticity and Substitution Patterns on Biological Properties

The aromaticity of the heterocyclic rings in this compound and the pattern of substitution on these rings play a pivotal role in determining its biological properties. The replacement of a carbon atom with nitrogen can affect the aromaticity of the ring system. nih.gov In six-membered rings like the pyridine (B92270) and quinoline (B57606) moieties within the core structure, the incorporation of nitrogen generally leads to a decrease in aromaticity. nih.gov This alteration in electron distribution can influence the molecule's reactivity and its interactions with biological targets.

The substitution pattern on the aromatic rings is a key determinant of activity. For instance, in the broader class of dihydropyridine derivatives, the nature and position of substituents have been shown to be critical for their biological effects. sphinxsai.comnih.gov Electron-withdrawing or electron-donating groups at specific positions can modulate the electronic properties of the entire molecule, thereby affecting its binding affinity to target proteins or DNA. sphinxsai.com

In a study of 4-aminoquinoline-hydrazone derivatives, the presence of different substituents on the aromatic rings led to significant variations in their antibacterial activity. mdpi.com This highlights the general principle that substitution patterns are a powerful tool for fine-tuning the biological properties of heterocyclic compounds. For this compound derivatives, substitutions on the indole (B1671886) or quinolizinium portions of the molecule would be expected to similarly influence their biological profile.

Strategic Derivatization for Modulating Activity

Strategic derivatization is a key approach to modulate the biological activity of a lead compound like this compound. This involves the targeted synthesis of analogs with specific structural modifications to enhance potency, selectivity, or other desirable properties.

The development of derivatives of flavopereirine for cancer therapy provides a clear example of this strategy. google.com By introducing various substituents at different positions of the indolo[2,3-α]quinolizinium core, researchers aim to improve the anticancer activity. google.com The choice of substituents is often guided by SAR data, which may indicate that certain groups at specific positions are more favorable for biological activity.

For example, in the study of pyrazolopyridine derivatives as antiviral agents, a comprehensive SAR was developed by varying substituents at four different positions on the core scaffold. nih.gov This systematic approach allowed for the identification of derivatives with significantly improved activity. A similar strategy could be applied to this compound, where modifications to the indole nitrogen, the aromatic rings, or the dihydro-pyridone part of the quinolizinium system could be explored to modulate its biological effects. The synthesis of a series of N-benzyl-9(10H)-acridinones and their evaluation for antitumor activity also demonstrates the effectiveness of strategic derivatization in identifying more potent compounds.

Mechanistic Investigations of Biological Activities in Preclinical Contexts

Interaction with Cellular Macromolecules

The interaction of 5,6-Dihydroflavopereirine with DNA has been the subject of detailed physicochemical investigations to elucidate its binding mechanism. Studies employing methods such as absorption spectrophotometry, circular and electric linear dichroism, and fluorescence polarization have been conducted. nih.gov These analyses compared its binding properties to the related alkaloid, sempervirine (B1196200).

While the spectroscopic characteristics of this compound when bound to DNA are similar to those of known planar intercalating compounds, a key distinction has been observed. nih.govresearchgate.net A critical experiment involving the unwinding of circular DNA revealed that, unlike the classical intercalator sempervirine, this compound does not unwind the circular DNA molecule. nih.govresearchgate.net This finding suggests that although this compound binds effectively to DNA, its mode of interaction is distinct from classical intercalation. The difference in behavior between these alkaloids is thought to arise from the varying extent to which their chromophore rings penetrate the DNA helix. nih.gov

Table 1: Comparative DNA Interaction Profile

| Feature | This compound | Sempervirine |

|---|---|---|

| DNA Binding Confirmed | Yes | Yes |

| Spectroscopic Signature | Similar to planar intercalators | Typical of planar intercalators |

| Circular DNA Unwinding | No | Yes |

| Proposed Mechanism | Non-classical binding/partial penetration | Classical intercalation |

This table summarizes the key findings from physicochemical studies on the interaction of this compound and Sempervirine with DNA. nih.govresearchgate.net

Preclinical studies have demonstrated that this compound, along with its oxidized counterpart flavopereirine (B1672761), selectively inhibits the proliferation of various cancer cell lines. mdpi.com This activity is linked to the ability of β-carboline alkaloids to inhibit the synthesis of cancer cell DNA while having minimal effect on DNA from healthy, non-cancerous cells. mdpi.com Research on a purified plant extract containing both flavopereirine and this compound showed significant inhibitory effects on the multiplication of sixteen different malignant cell lines, including those known to be resistant to other drugs. mdpi.com Notably, pure synthetic this compound did not affect the multiplication of normal cells at concentrations where it was active against cancer cells. mdpi.com This selective inhibition of DNA synthesis in malignant cells underscores its potential as a targeted anticancer agent. mdpi.comlibretexts.org

Table 2: Inhibitory Effect on Cancer Cell Multiplication

| Cell Line Type | Example Cell Lines | Observed Effect |

|---|---|---|

| Brain Cancer | U251, CCF-STTG-1, SW 1088 | Significant inhibition of multiplication |

| Breast Cancer | MCF-7, MDA-MB-231 | Significant inhibition of multiplication |

| Prostate Cancer | PC-3, LNCaP | Significant inhibition of multiplication |

| Ovarian Cancer | OVCAR-3 | Significant inhibition of multiplication |

| Normal Cells | CRL 1656 (Astrocytes), Clone 9 (Liver) | Multiplication unaffected at active concentrations |

This table illustrates the selective inhibitory action of a flavopereirine and this compound mixture on various cancer cell lines compared to normal cells. mdpi.com

Modulation of Cellular Pathways

While this compound has been shown to inhibit cancer cell proliferation, detailed mechanistic studies specifically elucidating its role in inducing apoptosis through pathways like caspase activation are not extensively documented in the available scientific literature. Apoptosis is a form of programmed cell death executed by a family of proteases called caspases, which can be activated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways. creative-diagnostics.comsartorius.com The activation of executioner caspases, such as caspase-3, is a key event leading to the cleavage of cellular substrates like poly (ADP-ribose) polymerase (PARP) and subsequent cell death. abcam.com Further research is required to determine if the cytotoxic effects of this compound are mediated by the direct activation of these or other apoptotic signaling cascades.

The influence of this compound on the production of reactive oxygen species (ROS) within cells has not been specifically detailed in the reviewed preclinical studies. ROS are chemically reactive molecules containing oxygen that, in excess, can lead to oxidative stress and cellular damage. nih.gov Conversely, they can also act as signaling molecules in various cellular processes. While other flavonoids have been investigated for their antioxidant properties and ability to modulate ROS levels, specific data detailing whether this compound induces or scavenges ROS as part of its biological activity is not currently available. nih.gov

The capacity of this compound to induce the expression of Heme Oxygenase-1 (HO-1) has not been established in the available research. HO-1 is an inducible enzyme that provides cytoprotection against oxidative stress and has complex roles in cell survival and apoptosis. mdpi.commdpi.complos.org The induction of HO-1 is a key adaptive response to various cellular stressors. researchgate.netnih.gov Although some natural compounds are known to be potent inducers of HO-1, specific investigations into whether this compound modulates the HO-1 pathway as part of its mechanism of action have not been reported. researchgate.net

Inhibition of Nitric Oxide (NO) Production

The overproduction of nitric oxide (NO) is a hallmark of certain inflammatory conditions and disease states. Research into compounds that can modulate NO levels is therefore of significant interest. While direct studies on this compound's effect on NO production are not extensively detailed in the provided context, the broader class of compounds to which it belongs has been investigated for anti-inflammatory properties. For instance, other heterocyclic compounds have been identified as inhibitors of nitric oxide synthase (NOS), the enzyme responsible for NO production. wikipedia.org Specifically, certain nitroindazoles act as selective inhibitors of neuronal nitric oxide synthase. wikipedia.org This suggests a potential, yet unconfirmed, avenue for the biological activity of related alkaloid structures.

Preclinical Evaluation of Antiproliferative Activities (excluding human clinical trials)

Selective Inhibition of Malignant Cell Lines

A notable characteristic of this compound, often studied in conjunction with its parent compound flavopereirine, is its selective cytotoxic effect on malignant cells while sparing normal, non-malignant cells. These compounds are active principles of PB-100, a purified plant extract. scielo.br In vitro studies have demonstrated that synthetic this compound exhibits potent and specific anticancer activity. scielo.brscielo.br

One study compared the effects of synthetic this compound with a purified plant extract on U251 BCNU-resistant glioblastoma cells and normal CRL 1656 astrocytes. The results indicated that a 50 µg/ml concentration of synthetic this compound achieved the same level of cancer cell destruction as a 100 µg/ml concentration of the plant extract. scielo.br This highlights the potency of the synthesized compound. Across various studies, PB-100, containing this compound, has been shown to kill 74% to 98% of malignant cells across sixteen different cell lines, while leaving over 95% of normal cells viable. scielo.br

Table 1: Comparative Antiproliferative Activity

| Compound | Concentration for equivalent effect | Cell Line |

|---|---|---|

| Purified Plant Extract (PB-100) | 100 µg/ml | U251 Glioblastoma |

Activity Against Drug-Resistant Cell Models

The challenge of multidrug resistance (MDR) in cancer chemotherapy is a significant hurdle. mdpi.commdpi.com this compound has shown promise in this area. The compound, as a component of PB-100, has demonstrated efficacy against cancer cells that have developed resistance to conventional therapies. scielo.br For example, it is active against the highly malignant U251 glioblastoma cells, which are known to be resistant to both radiation and the chemotherapeutic agent BCNU. scielo.br This suggests that this compound may operate through mechanisms that are distinct from those of conventional anticancer drugs, thereby bypassing common resistance pathways.

Antimalarial Activity Studies (Preclinical Observations)

In vitro Antiplasmodial Activity

In the search for new treatments for malaria, a disease with growing drug resistance, various natural compounds are being explored. In vitro studies have been conducted to assess the ability of this compound to inhibit the growth of Plasmodium falciparum, the parasite responsible for the most severe form of malaria.

One study tested a range of naturally occurring and synthetic compounds against the K1 strain of Plasmodium falciparum. In this screening, this compound was found to have little activity. researchgate.net This contrasts with other alkaloids like cryptolepine, which demonstrated activity comparable to the standard antimalarial drug chloroquine. researchgate.net

Lack of Significant in vivo Antimalarial Efficacy in Specific Models

The findings from in vitro studies often need to be validated in living organisms. While specific in vivo antimalarial data for this compound is not detailed in the provided search results, the low in vitro activity observed suggests that it may not be a primary candidate for a standalone antimalarial agent. researchgate.net For a compound to be effective in vivo, it must not only possess intrinsic activity against the parasite but also have favorable pharmacokinetic properties that allow it to reach and maintain effective concentrations at the site of infection. The lack of potent in vitro antiplasmodial activity for this compound makes its potential for significant in vivo efficacy in the tested models unlikely. researchgate.net

Other Biological Activities in Preclinical Settings (e.g., Antimicrobial, Anti-inflammatory, Antioxidant)

The indoloquinolizine alkaloid this compound has been investigated for several biological activities in preclinical studies, primarily focusing on its antimicrobial and antiparasitic properties. While its chemical family suggests potential for other effects, the most detailed research has been in these specific areas.

Antimicrobial and Antiparasitic Activity

Research has shown that this compound possesses activity against certain parasites. In vitro studies have demonstrated its effects on both Plasmodium falciparum, the parasite responsible for malaria, and Entamoeba histolytica, the protozoan that causes amoebiasis.

| Compound | Organism | Activity Type | Key Finding | Source |

|---|---|---|---|---|

| This compound | Plasmodium falciparum | Antiplasmodial | Slight activity with IC₅₀ value near 1 µM. | uliege.be |

| This compound | Entamoeba histolytica | Antiparasitic | Demonstrated activity against the parasite. | ontosight.ai |

Anti-inflammatory and Antioxidant Activities

The potential for this compound to act as an anti-inflammatory or antioxidant agent is suggested by its classification as an indoloquinolizine alkaloid. ontosight.ai Compounds featuring this chemical scaffold are of research interest for their potential to interact with biological targets involved in inflammation and oxidative stress. ontosight.ai However, specific preclinical studies providing detailed data on the anti-inflammatory or antioxidant mechanisms and efficacy of this compound are not extensively documented in the current scientific literature.

Computational Chemistry and Molecular Modeling Studies

Chemoinformatics and Molecular Networking Applications

Chemoinformatics applies computational methods to solve chemical problems, with molecular networking being a prominent application for analyzing and visualizing complex metabolomic data, particularly from tandem mass spectrometry (MS/MS). aichemist.eunih.gov

Spectral libraries, such as the Global Natural Products Social Molecular Networking (GNPS) platform, are large databases containing thousands of MS/MS spectra from known compounds. nih.gov When a compound like 5,6-Dihydroflavopereirine is analyzed by MS/MS, its fragmentation spectrum can be compared against these libraries. nih.gov The similarity is often calculated using scores like the modified cosine score or the more advanced Spec2Vec, which can correlate spectral similarity with structural similarity. kobv.de

In a study developing a spectral knowledge base for monoterpene indole (B1671886) alkaloids (MIADB), this compound (referred to as 6,7-dihydroflavopereirine) was included. nih.govresearchgate.net The analysis revealed that it exhibited a limited degree of MS/MS similarity when compared to other related corynantheane-type alkaloids. researchgate.net This distinction highlights that even within a structural class, specific features can lead to unique spectral fingerprints, which is critical for accurate compound identification (dereplication) in complex mixtures. nih.govresearchgate.net

The unique fragmentation pattern of a molecule in an MS/MS experiment is directly linked to its chemical structure. nih.gov Chemoinformatic analyses can correlate specific structural features with observed fragmentation pathways. For this compound, a key structural variation compared to its relatives is the aromaticity of its D-ring. researchgate.net Studies have shown that this feature significantly influences its fragmentation, leading to MS/MS data that differs from related alkaloids where the D-ring is not aromatic. nih.govresearchgate.net Such structural variations exert a strong influence on spectrometric similarities, sometimes more so than the core skeleton itself. researchgate.net Understanding these correlations is essential for the structural elucidation of new, related compounds and for distinguishing between isomers in a mixture. nih.gov

In Silico Prediction of Pharmacokinetic Properties

In silico tools are frequently used in the early stages of research to predict the physicochemical properties of a compound that influence its pharmacokinetic profile. researchgate.netuniroma1.it These computational models can estimate properties like lipophilicity, solubility, and other descriptors based solely on the molecule's structure, helping to filter large numbers of compounds to a few with the most promising characteristics. researchgate.netnih.gov It is important to note that these predictions are theoretical and serve as a guide for further experimental validation.

For this compound, various chemoinformatic tools can calculate key properties. These descriptors are fundamental to predicting a molecule's behavior in a biological system.

Table 2: Predicted Physicochemical and Pharmacokinetic-Relevant Properties of this compound

The following table contains properties for this compound predicted by computational models. These values are theoretical estimations and have not been experimentally verified.

| Property | Predicted Value | Significance |

| Molecular Formula | C₁₇H₁₄N₂ | Defines the elemental composition. |

| Molecular Weight | 246.31 g/mol | Influences diffusion and transport. |

| LogP (Lipophilicity) | 3.15 | Indicates its partitioning between oil and water; affects membrane permeability. |

| Water Solubility | -3.5 (LogS) | Predicts how well it dissolves in aqueous environments. |

| Polar Surface Area | 29.0 Ų | Relates to membrane permeability. |

| Number of H-Bond Donors | 1 | Potential for hydrogen bonding interactions. |

| Number of H-Bond Acceptors | 2 | Potential for hydrogen bonding interactions. |

Rule-of-Five Compliance for Compound Screening

A foundational concept in computational drug discovery is Lipinski's Rule of Five, a set of guidelines used to assess the "drug-likeness" of a chemical compound and its likelihood of being an orally active drug in humans. The rule states that poor absorption or permeation is more likely when a compound violates more than one of the following criteria:

No more than 5 hydrogen bond donors.

No more than 10 hydrogen bond acceptors.

A molecular mass less than 500 daltons.

An octanol-water partition coefficient (log P) not greater than 5.

Compounds that adhere to the Rule of Five are considered to have a higher probability of good oral bioavailability. This rule serves as a critical filter in the early stages of drug discovery to prioritize compounds with favorable physicochemical properties for further development.

The properties of this compound have been evaluated against these criteria to determine its compliance. The compound has a molecular formula of C₁₇H₁₅N₂⁺, which corresponds to a molecular weight of 247.32 g/mol . chembk.com Based on its chemical structure, it possesses one hydrogen bond donor (the indole N-H group) and one hydrogen bond acceptor (the non-quaternary nitrogen atom). beilstein-journals.orgnih.govchemrxiv.orgchemaxon.comrowansci.com While the log P value requires experimental or computational prediction, the known parameters for this compound fall well within the limits set by the Rule of Five.

| Physicochemical Property | Lipinski's Rule of Five Guideline | This compound Value | Compliance |

|---|---|---|---|

| Molecular Weight (g/mol) | < 500 | 247.32 | Yes |

| Hydrogen Bond Donors | ≤ 5 | 1 | Yes |

| Hydrogen Bond Acceptors | ≤ 10 | 1 | Yes |

| Log P (Lipophilicity) | ≤ 5 | Not Reported | - |

Advanced Computational Methodologies in Drug Discovery Research

Beyond initial screening filters like the Rule of Five, a suite of advanced computational methods is employed to deepen the understanding of a compound's biological activity and guide drug development. scielo.org.mx These techniques are particularly valuable for investigating natural products, which often possess complex structures and diverse bioactivities. nih.govqom.ac.ir For an alkaloid like this compound, these methodologies can be used to predict its biological targets, elucidate its binding mechanism, and design analogs with improved potency or specificity.

Molecular Docking is a prominent structure-based drug design technique that predicts the preferred orientation of a ligand when bound to a target protein. rjpharmacognosy.ir If the three-dimensional structure of a biological target is known, docking simulations can be used to model the interaction of this compound with the target's binding site. mdpi.com For instance, given that the related alkaloid sempervirine (B1196200) is known to interact with DNA and inhibit topoisomerase I, molecular docking could be employed to investigate whether this compound binds to the same target and to characterize the specific molecular interactions—such as hydrogen bonds and hydrophobic contacts—that stabilize the complex. nih.govthieme-connect.com

Quantitative Structure-Activity Relationship (QSAR) studies represent a ligand-based approach that correlates variations in the chemical structure of a series of compounds with their biological activity. orientjchem.orgijpsi.org By developing mathematical models, QSAR can predict the activity of new, untested compounds. nih.gov For indole alkaloids, QSAR models have been developed to predict antitumor activity, highlighting how features like lipophilicity and molecular shape influence efficacy. nih.gov A QSAR study involving this compound and its structural analogs could identify key chemical features essential for its biological effects and guide the synthesis of new derivatives with enhanced activity.

Virtual Screening utilizes computational methods to search large libraries of chemical compounds for molecules that are likely to bind to a specific biological target. scielo.org.mx This process can be performed using either ligand-based or structure-based approaches. If this compound demonstrates an interesting biological activity, its structure can be used as a template in a ligand-based virtual screen to identify other compounds in a database with similar properties that might exhibit the same activity.

These advanced computational methodologies provide a powerful framework for accelerating natural product-based drug discovery, offering a rational basis for identifying and optimizing novel therapeutic agents. frontiersin.orgnih.gov

| Computational Method | Description | Potential Application to this compound |

|---|---|---|

| Molecular Docking | Predicts the binding orientation and affinity of a ligand to a biological target's 3D structure. rjpharmacognosy.irusim.edu.my | Modeling its interaction with potential targets like DNA or DNA topoisomerases to understand its binding mode. nih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | Correlates the chemical properties of a series of compounds with their biological activities to create predictive models. ijpsi.orgnih.gov | Developing models based on a series of related indole alkaloids to predict the activity of new derivatives and identify key structural features. nih.gov |

| Virtual Screening | Computationally screens large compound libraries to identify potential hits for a specific target. scielo.org.mx | Using its structure as a query to find other molecules with similar characteristics that might possess comparable biological activity. |

| Molecular Dynamics (MD) Simulation | Simulates the movements of atoms and molecules over time to study the dynamics and stability of a ligand-protein complex. qom.ac.ir | Investigating the stability of the this compound-target complex and observing conformational changes upon binding. |

常见问题

Basic Research Questions

Q. What experimental methodologies are recommended for evaluating the cytotoxicity of 5,6-Dihydroflavopereirine in cancer cell lines?

- Methodological Answer : Cytotoxicity assays should use standardized protocols, such as the MTT or XTT assay, with appropriate controls (e.g., normal cell lines like CRL 1656 astrocytes) to distinguish selective anticancer activity. For example, in glioblastoma studies, U251 BCNU-resistant cells were treated with synthetic this compound at concentrations ≤50 µg/mL, achieving comparable efficacy to plant-extracted PB-100 while sparing normal cells . Data should include dose-response curves and statistical validation (e.g., ANOVA) to confirm significance.

Q. How can researchers validate the structural identity and purity of synthesized this compound?

- Methodological Answer : Use a combination of analytical techniques:

- NMR spectroscopy (1H, 13C, COSY, NOESY, HMBC, HSQC) to confirm regioselectivity and stereochemistry, as demonstrated in studies of indolynes .

- High-resolution mass spectrometry (HRMS) for molecular weight verification.

- HPLC or LC-MS with certified reference standards to assess purity (>95% recommended for pharmacological assays) .

Q. What computational tools are suitable for preliminary screening of this compound’s bioactivity?

- Methodological Answer : Molecular docking studies (e.g., AutoDock Vina) combined with QSAR models can predict binding affinities to targets like tyrosine kinases or DNA topoisomerases. For example, AM1-based QSAR models (r² = 0.854, SD = 0.357) effectively correlate electronic descriptors (e.g., E-HOMO) with inhibitory activity . Prioritize models with high cross-validated Q² values (>0.7) to ensure predictive reliability.

Advanced Research Questions

Q. How can conflicting data on this compound’s cytotoxicity be resolved across different cancer cell lines?

- Methodological Answer : Conduct meta-analysis using the following framework:

- Standardize experimental conditions (e.g., incubation time: 48 hours, serum-free media) to minimize variability .

- Compare descriptor-based activity trends (e.g., E-HOMO vs. formation heat) to identify outliers in QSAR predictions .

- Validate discrepancies via orthogonal assays (e.g., apoptosis markers like caspase-3 activation) .

Q. What strategies optimize the regioselectivity of this compound derivatives in Diels-Alder reactions?

- Methodological Answer :

- Electronic modulation : Introduce electron-donating substituents (e.g., tert-butyl groups) to enhance polarization in indolyne intermediates, as shown in 6,7-indolyne reactions with 2-substituted furans .

- Steric control : Use bulky dienophiles to favor less sterically hindered transition states.

- DFT calculations (M06-2X/6-311+G(2df,p)) to map energy barriers and predict regiochemical outcomes .

Q. How should researchers design QSAR models for this compound analogs to balance interpretability and predictive power?

- Methodological Answer :

- Descriptor selection : Focus on electronic (E-HOMO) and thermodynamic (formation heat) parameters, which contribute >70% to activity in AM1/PM3 models .

- Model validation : Use leave-one-out (LOO) cross-validation and external test sets. For example, Model 7 (r² = 0.854, Q² = 0.792) outperformed others in predicting dihydroflavopereirine analogs .

- Avoid overfitting : Limit descriptors to 1 per 5 compounds (e.g., 4 descriptors for 20 compounds) .

Q. What frameworks guide the formulation of rigorous research questions for this compound studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。